4-{[4-(Propan-2-yl)phenyl]methyl}piperidine
Description
Properties
IUPAC Name |
4-[(4-propan-2-ylphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h3-6,12,14,16H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNAEHFTVFNQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757173-05-0 | |
| Record name | 4-{[4-(propan-2-yl)phenyl]methyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 4-(propan-2-yl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another approach involves the reductive amination of 4-(propan-2-yl)benzaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Propan-2-yl)phenyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent used.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-{[4-(Propan-2-yl)phenyl]methyl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. Piperidine derivatives are known for their activity as central nervous system agents, analgesics, and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of piperidine derivatives and their biological targets.
Industrial Applications: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including receptors, enzymes, and ion channels. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of central nervous system receptors. The presence of the 4-(propan-2-yl)phenylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
4-{[4-(Propan-2-yl)phenyl]methyl}piperidine can be compared with other piperidine derivatives, such as:
4-{[4-(Methyl)phenyl]methyl}piperidine: This compound has a similar structure but with a methyl group instead of a propan-2-yl group. The difference in substituents can affect the compound’s pharmacokinetic and pharmacodynamic properties.
4-{[4-(Ethyl)phenyl]methyl}piperidine: The presence of an ethyl group instead of a propan-2-yl group can influence the compound’s solubility and metabolic stability.
4-{[4-(tert-Butyl)phenyl]methyl}piperidine: The bulkier tert-butyl group can impact the compound’s binding affinity to its molecular targets and its overall biological activity.
The uniqueness of this compound lies in its specific substituent, which can confer distinct physicochemical and biological properties compared to other similar compounds.
Biological Activity
4-{[4-(Propan-2-yl)phenyl]methyl}piperidine is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is part of a broader category of piperidine derivatives, which are known for their interactions with various biological targets, including receptors in the central nervous system (CNS).
Chemical Structure
The molecular structure of this compound can be depicted as follows:
- Chemical Formula: CHN
- Molecular Weight: 231.34 g/mol
This structure allows the compound to exhibit significant lipophilicity, enhancing its ability to penetrate biological membranes.
The mechanism of action for this compound involves its interaction with various molecular targets within the body:
- Receptor Binding: The piperidine ring mimics natural neurotransmitters, allowing it to bind effectively to CNS receptors.
- Modulation of Ion Channels and Enzymes: The compound may influence ion channels and enzymes, impacting neurotransmission and other physiological processes.
Medicinal Chemistry Applications
Research indicates that this compound has potential applications as a pharmacologically active agent. Its derivatives have been studied for:
- Analgesic Properties: Potential use in pain management by modulating pain pathways.
- Anti-inflammatory Effects: Investigated for its ability to reduce inflammation in various models.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship of piperidine derivatives have highlighted the importance of specific substitutions on biological activity. For instance, variations in the phenyl group or modifications to the piperidine nitrogen can significantly alter receptor affinity and efficacy.
Case Studies
-
CNS Activity:
A study explored the effects of various piperidine derivatives on nociceptive and neuropathic pain models. The results indicated that certain modifications increased binding affinity to histamine H3 and sigma-1 receptors, suggesting enhanced analgesic potential . -
Antiparasitic Activity:
Although not directly tested on Trypanosoma brucei, related compounds have shown promising antiparasitic activity, indicating that structural similarities may confer similar effects . -
Pharmacokinetics:
Investigations into the pharmacokinetics of related piperidine compounds reveal favorable absorption characteristics, including permeability across the blood-brain barrier, essential for CNS-targeted therapies .
Data Tables
| Biological Activity | Compound | IC (nM) | Target |
|---|---|---|---|
| Analgesic | KSK68 | 31 | hH3R |
| Antiparasitic | GNF-00 | >30-fold selectivity over mammalian cells | T. brucei |
| Anti-inflammatory | Various | Varies | COX enzymes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via alkylation or reductive amination. For alkylation, coupling 4-(propan-2-yl)benzyl chloride with piperidine in dichloromethane (DCM) using triethylamine as a base is common. Optimization includes:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-alkylation) .
- Solvent choice : Polar aprotic solvents like DCM improve solubility of intermediates .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Safety Measures :
- Ventilation : Use fume hoods due to potential respiratory irritation .
- PPE : Nitrile gloves and lab coats to prevent skin contact; safety goggles for eye protection .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can purity and structural integrity be confirmed post-synthesis?
- Analytical Techniques :
- NMR : Compare H and C spectra with reference data (e.g., PubChem) to verify substituent positions .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) matching the molecular formula (CHN) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : The propan-2-yl group enhances membrane permeability compared to smaller substituents (e.g., methyl), as shown in analogous piperidine-thiazole derivatives .
- Electron-Withdrawing Groups : Substituting with halogens (e.g., Cl) may increase receptor binding affinity in enzyme inhibition studies .
Q. What computational methods are effective for predicting binding modes of this compound with biological targets?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to predict binding poses .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
Q. How can contradictory data in solubility or stability studies be resolved?
- Case Example : Discrepancies in aqueous solubility may arise from polymorphic forms.
- Resolution Steps :
Characterize crystalline forms via X-ray diffraction .
Use differential scanning calorimetry (DSC) to identify thermodynamically stable polymorphs .
Optimize formulation with co-solvents (e.g., DMSO/PEG 400) for in vivo studies .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Approaches :
- Isotope Labeling : Synthesize deuterated analogs to slow CYP450-mediated degradation (e.g., deuterium at benzylic positions) .
- Prodrug Design : Introduce ester moieties to enhance oral bioavailability, as seen in piperidine-based antipsychotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
